3-Oxo-4-pyrrolidin-1-yl-butyric acid ethyl ester hydrochloride
Overview
Description
“3-Oxo-4-pyrrolidin-1-yl-butyric acid ethyl ester hydrochloride” is a chemical compound with the molecular formula C10H18ClNO3 and a molecular weight of 235.71 g/mol . It is used in scientific research.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a butyric acid ethyl ester group. The molecular formula is C10H18ClNO3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 235.71 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not detailed in the available resources.Scientific Research Applications
Quantum Chemical Investigations
The molecular properties of substituted pyrrolidinones, which include structures similar to 3-Oxo-4-pyrrolidin-1-yl-butyric acid ethyl ester hydrochloride, have been investigated using quantum chemical calculations. These studies involve the examination of the highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities, providing insights into the electronic properties of these molecules (Bouklah et al., 2012).
Synthetic Chemistry Applications
A variety of synthetic chemistry applications have been explored with structures related to this compound. For example, novel deconjugative esterification of specific acids was facilitated through pyrrolidin-1-yl-pyridine-catalyzed carbodiimide couplings (Sano et al., 2006). Additionally, the compound has been involved in the synthesis of other important intermediates in drug synthesis, as seen in the preparation of an anticoagulant, apixaban, where its structural analogs were investigated using X-ray powder diffraction data (Wang et al., 2017).
Integrin Inhibition for Idiopathic Pulmonary Fibrosis Treatment
In the context of medicinal chemistry, derivatives of pyrrolidin-1-yl butanoic acids, which are structurally related to this compound, have been synthesized and investigated for their potential as therapeutic agents. For instance, one study identified analogs with high affinity and selectivity for αvβ6 integrin, which could be beneficial in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Properties
IUPAC Name |
ethyl 3-oxo-4-pyrrolidin-1-ylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-2-14-10(13)7-9(12)8-11-5-3-4-6-11;/h2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUANFEIONQAATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN1CCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228070-76-5 | |
Record name | 1-Pyrrolidinebutanoic acid, β-oxo-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.